molecular formula C16H22N4O3S2 B4540273 ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4540273
M. Wt: 382.5 g/mol
InChI Key: ZNKVORTXFMADSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multiple steps, starting from basic building blocks like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and progressing through various reactions to introduce the desired functional groups. Techniques such as nucleophilic substitution, acylation, and cyclization are commonly employed. The synthesis may also involve the use of reagents like acetylacetate, arylidinemalononitrile derivatives, and thiourea under specific conditions to achieve the target compound (Lynch & Mcclenaghan, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the molecule's geometry, including bond lengths, angles, and the arrangement of various functional groups. Hydrogen bonding plays a significant role in stabilizing the molecular structure and influencing its reactivity and properties (Lynch & Mcclenaghan, 2004).

properties

IUPAC Name

ethyl 4-methyl-2-[[2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-6-23-14(22)13-10(5)18-16(25-13)19-11(21)7-24-15-17-9(4)12(20-15)8(2)3/h8H,6-7H2,1-5H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKVORTXFMADSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methyl-2-[({[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

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